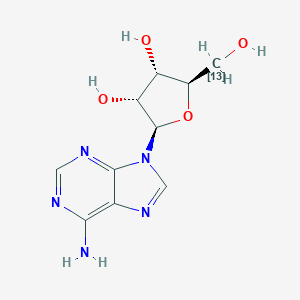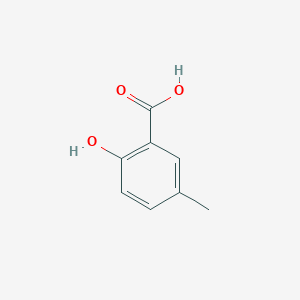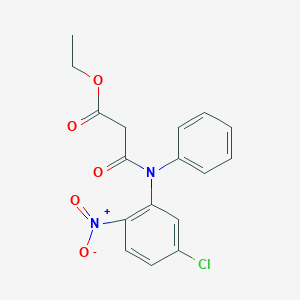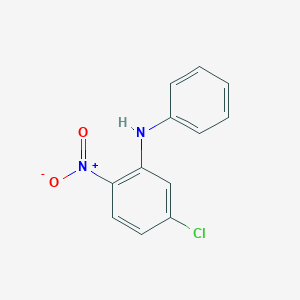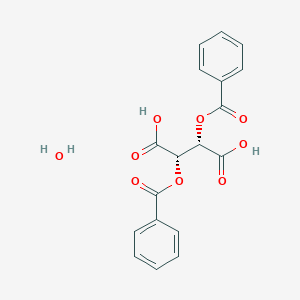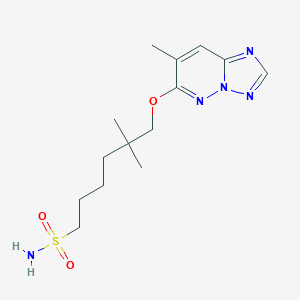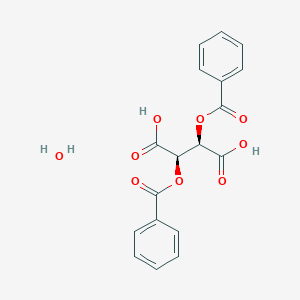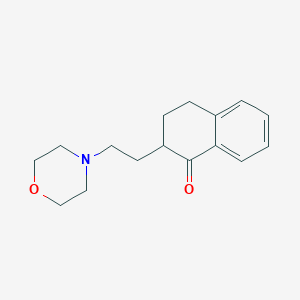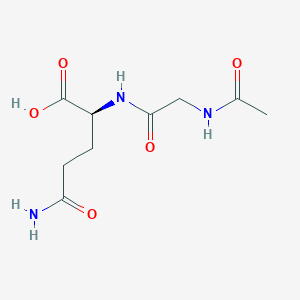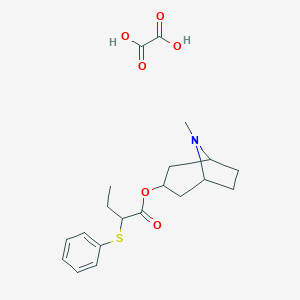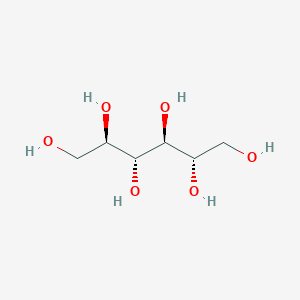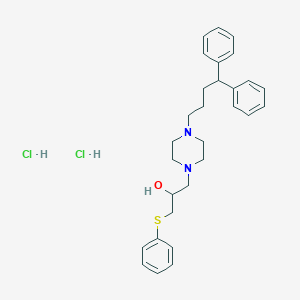
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride (also known as DPPP) is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of DPPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. DPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects.
生化和生理效应
DPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. DPPP has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. Additionally, DPPP has been shown to have antioxidant properties and may help protect against oxidative stress.
实验室实验的优点和局限性
DPPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a useful tool for studying anxiety and depression. However, DPPP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in vivo. Additionally, DPPP has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on DPPP. One area of interest is the development of more potent and selective analogs of DPPP that may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the exact mechanism of action of DPPP and its effects on different neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of DPPP in humans.
合成方法
The synthesis of DPPP involves a multi-step process that begins with the reaction of 2-mercapto-3-phenylpropanoic acid with 1,4-dibromobutane to yield 2-(2-bromo-3-phenylthiopropyl)thiophenol. This intermediate is then reacted with piperazine in the presence of sodium hydride to yield DPPP. The final product is obtained as a dihydrochloride salt.
科学研究应用
DPPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. DPPP has also been used to study the role of serotonin receptors in the brain and their involvement in anxiety and depression.
属性
CAS 编号 |
143760-05-8 |
|---|---|
产品名称 |
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride |
分子式 |
C29H38Cl2N2OS |
分子量 |
533.6 g/mol |
IUPAC 名称 |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H36N2OS.2ClH/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26;;/h1-9,11-16,27,29,32H,10,17-24H2;2*1H |
InChI 键 |
UFKWSMALHTWTFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
同义词 |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanyl-propan-2-ol d ihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



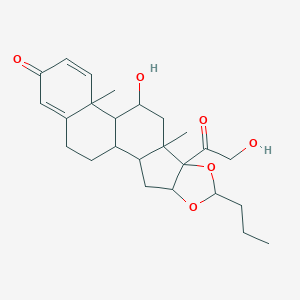
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
